An In-depth Technical Guide to 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific data for this molecule is limited, this document leverages established principles of organic synthesis, spectroscopic analysis, and the known biological activities of the broader tetrahydroquinoline class to offer a robust framework for its study and application.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The substituents on the tetrahydroquinoline ring system play a crucial role in modulating the pharmacological profile of these molecules. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the tetrahydroquinoline ring, as in the case of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, is anticipated to influence its biological and physicochemical properties.
The methoxy group, an electron-donating substituent, can impact the molecule's pharmacokinetics and pharmacodynamics.[3] The methyl group at the chiral center (C2) introduces stereochemistry, which can lead to stereoselective interactions with biological targets.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available p-anisidine.
Caption: Proposed two-step synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Synthesis of 6-methoxy-2-methylquinoline (Step 1)
This protocol is adapted from the general principles of the Skraup-Doebner-von Miller reaction for quinoline synthesis.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-anisidine and a suitable acid catalyst (e.g., concentrated hydrochloric acid).
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Addition of Reagents: While stirring, slowly add crotonaldehyde from the dropping funnel. An oxidizing agent, such as nitrobenzene (which can also act as the solvent), is then added.
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Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, the reaction mixture is cooled and made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford pure 6-methoxy-2-methylquinoline.
Experimental Protocol: Synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (Step 2)
This protocol is based on standard catalytic hydrogenation procedures for the reduction of quinolines.[4]
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Reaction Setup: Dissolve 6-methoxy-2-methylquinoline in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: The vessel is connected to a hydrogen source and pressurized. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
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Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification: The resulting 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be purified by column chromatography or crystallization.
Structural Elucidation and Characterization
The structure of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data presented below are based on the analysis of structurally similar compounds.[5][6]
Chemical Structure
Caption: Chemical structure of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.[4]
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the methoxy group protons (~3.8 ppm), signals for the aliphatic protons of the tetrahydroquinoline ring system including a multiplet for the proton at C2, and a doublet for the methyl group at C2. |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the heterocyclic ring, including the chiral center at C2 and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅NO, M.W. 177.24 g/mol ).[4] |
Potential Biological Activities and Therapeutic Applications
While specific biological data for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is not extensively documented, the broader class of tetrahydroquinolines has shown significant promise in various therapeutic areas.
Anticancer Activity
Many substituted tetrahydroquinolines have demonstrated potent anticancer activity.[1] One of the established mechanisms of action for some quinoline derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[7]
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial and Other Activities
Derivatives of tetrahydroquinoline have also been investigated for their antibacterial, antifungal, and antiviral activities.[2] The specific substitution pattern on the aromatic and heterocyclic rings is a key determinant of the antimicrobial spectrum and potency. Furthermore, some tetrahydroisoquinoline derivatives, which are structurally related, have shown activity as sigma-2 receptor ligands with potential applications in cancer imaging and therapy.[8]
Future Directions and Research Opportunities
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline represents a promising, yet underexplored, chemical entity. Future research should focus on:
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Optimized Synthesis: Development and optimization of a high-yielding and scalable synthetic route.
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Full Spectroscopic Characterization: Detailed analysis of its NMR, IR, and mass spectra to confirm its structure and provide a reference for future studies.
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Biological Screening: A comprehensive evaluation of its biological activities, including its anticancer, antimicrobial, and neuroprotective potential.
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Stereoselective Synthesis and Evaluation: As the compound is chiral, the synthesis of individual enantiomers and the evaluation of their stereospecific biological activities are of significant interest.
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Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs to establish clear structure-activity relationships, guiding the design of more potent and selective therapeutic agents.
References
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available from: [Link]
-
6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem. Available from: [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. Available from: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. Available from: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. Available from: [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available from: [Link]
-
Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline - PrepChem.com. Available from: [Link]
-
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem. Available from: [Link]
-
Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites - ResearchGate. Available from: [Link]
-
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC. Available from: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC. Available from: [Link]
-
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline - PubChemLite. Available from: [Link]
-
6-Methyl-1,2,3,4-tetrahydroquinoline - the NIST WebBook. Available from: [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. Available from: [Link]
-
Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - Malaria World. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR spectrum [chemicalbook.com]
- 7. 6-Methoxy-1,2,3,4-tetrahydroquinoline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
